molecular formula C14H20N2O5S B4585839 N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide

N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide

Cat. No.: B4585839
M. Wt: 328.39 g/mol
InChI Key: JJMHAJXKGXOEJR-UHFFFAOYSA-N
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Description

N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropyl group, a sulfonyl group, and a dimethoxyphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the cyclopropyl group, sulfonylation, and the introduction of the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Industry: The compound may be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide involves its interaction with specific molecular targets and pathways The cyclopropyl group, sulfonyl group, and dimethoxyphenyl group contribute to its reactivity and binding affinity

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
  • N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Uniqueness

N-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-9(14(17)15-10-4-5-10)16-22(18,19)11-6-7-12(20-2)13(8-11)21-3/h6-10,16H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMHAJXKGXOEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.